
2,3-Naphthalocyaninebis(trihexylsilyloxide)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): is an organometallic compound with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 g/mol . This compound is known for its unique optical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine with trihexylsilyl chloride in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: It can be reduced to form silicon phthalocyanine hydrides.
Substitution: The trihexylsilyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Modified silicon phthalocyanine derivatives.
Scientific Research Applications
Chemistry: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is used as a catalyst in various organic reactions due to its unique electronic properties .
Biology: In biological research, this compound is used as a fluorescent probe for imaging applications .
Medicine: It is explored for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation .
Industry: The compound is used in the manufacturing of optical devices, including sensors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species . These reactive oxygen species can induce cell damage and apoptosis, making the compound useful in photodynamic therapy .
Comparison with Similar Compounds
Silicon phthalocyanine: Similar in structure but lacks the trihexylsilyl groups.
Silicon naphthalocyanine: Similar but with different substituents.
Uniqueness: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its enhanced solubility and stability provided by the trihexylsilyl groups . This makes it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C84H102N8O2Si3 |
|---|---|
Molecular Weight |
1340.0 g/mol |
IUPAC Name |
trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H102N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h25-32,39-46,53-60H,7-24,33-38,47-52H2,1-6H3 |
InChI Key |
UHZAFCVNWQGRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6C7=CC8=CC=CC=C8C=C7C(=N6)N=C9N1C(=NC1=NC(=N3)C2=CC3=CC=CC=C3C=C21)C1=CC2=CC=CC=C2C=C19)O[Si](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
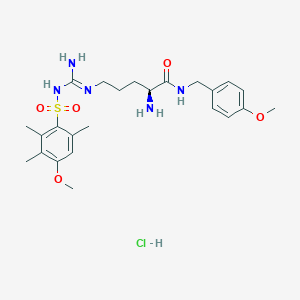
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
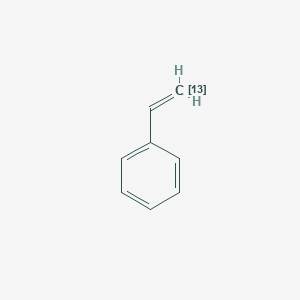
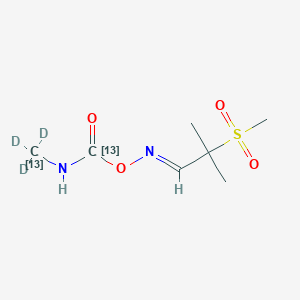
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
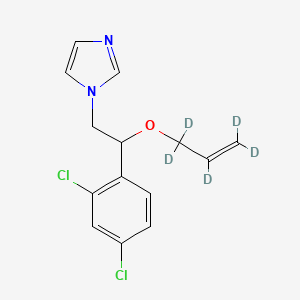
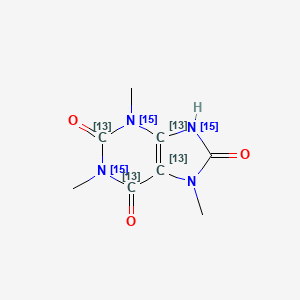
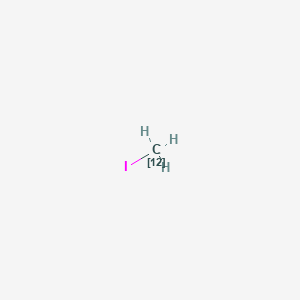
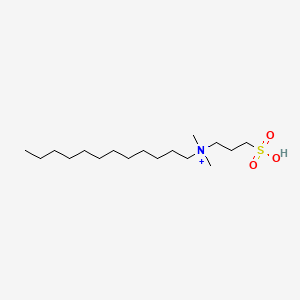
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)

